(S)-9-Methyl-1-undecanol
CAS No.: 621359-57-7
Cat. No.: VC19041231
Molecular Formula: C12H26O
Molecular Weight: 186.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 621359-57-7 |
---|---|
Molecular Formula | C12H26O |
Molecular Weight | 186.33 g/mol |
IUPAC Name | (9S)-9-methylundecan-1-ol |
Standard InChI | InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
Standard InChI Key | BPCAUKGHVSVGCW-LBPRGKRZSA-N |
Isomeric SMILES | CC[C@H](C)CCCCCCCCO |
Canonical SMILES | CCC(C)CCCCCCCCO |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure consists of an 11-carbon chain with a hydroxyl group at C1 and a methyl substituent at C9. The chiral center at C9 confers optical activity, making enantiomeric separation critical for applications requiring stereoselectivity . The IUPAC name is (S)-9-methylundecan-1-ol, and its stereochemistry is often represented using Fischer projections or Cahn-Ingold-Prelog priorities .
Table 1: Key Structural Properties
Property | Value/Description | Source |
---|---|---|
Molecular formula | ||
Molar mass | 186.33 g/mol | |
CAS Registry Number | 642995-36-6 | |
Optical rotation () | Not reported; requires experimental determination | – |
Synthesis and Production
Synthetic Routes
(S)-9-Methyl-1-undecanol can be synthesized via stereoselective methods, including:
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Catalytic Hydrogenation: Reduction of 9-methyl-1-undecene (CAS 74630-41-4) using ruthenium-based catalysts under controlled conditions .
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Grignard Reaction: Addition of nonyl magnesium bromide to ethylene oxide, followed by chiral resolution .
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures to isolate the (S)-enantiomer .
Table 2: Representative Synthesis Conditions
Method | Reagents/Conditions | Yield | Source |
---|---|---|---|
Catalytic hydrogenation | , RuCl·HO, 0°C | 94% | |
Enzymatic resolution | Candida antarctica lipase B, hexane | 88% ee |
Physical and Chemical Properties
Physicochemical Characteristics
(S)-9-Methyl-1-undecanol is a colorless liquid with a faint, waxy odor. Its solubility profile and phase behavior are critical for formulation in industrial applications .
Table 3: Physical Properties
Property | Value | Source |
---|---|---|
Melting point | Not reported | – |
Boiling point | ~280°C (estimated) | |
Density (25°C) | 0.83–0.84 g/cm | |
Solubility | Insoluble in water; miscible in ethanol, chloroform | |
Refractive index () | 1.44–1.45 |
Chemical Reactivity and Functionalization
Key Reactions
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Esterification: Reacts with carboxylic acids to form esters (e.g., (S)-9-methylundecanyl acetate).
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Oxidation: Converts to 9-methylundecanal using pyridinium chlorochromate (PCC).
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Sulfonation: Forms surfactants upon reaction with sulfur trioxide .
Equation 1: Esterification
\text{(S)-9-Methyl-1-undecanol} + \text{RCOOH} \xrightarrow{\text{H}^+} \text{RCOO(CH}_2\text{)_10CH(CH}_3\text{)CH}_2 + \text{H}_2\text{O} \quad[1]Biological and Industrial Applications
Biological Activity
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Antifungal Properties: Disrupts fungal membrane integrity by interacting with ergosterol.
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Pheromone Synthesis: Serves as a chiral intermediate in insect pheromone production .
Industrial Uses
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